![molecular formula C28H44N4 B14633791 2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) CAS No. 55446-40-7](/img/structure/B14633791.png)
2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is an organic compound characterized by the presence of two 3,5-di-tert-butylaniline groups connected by an azo linkage (N=N). This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) typically involves the diazotization of 3,5-di-tert-butylaniline followed by coupling with another molecule of 3,5-di-tert-butylaniline. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt, which then reacts with the aniline derivative to form the azo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the presence of tert-butyl groups can influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
科学的研究の応用
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable azo linkage and vibrant color properties.
作用機序
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) largely depends on its interaction with other molecules. The azo linkage can participate in electron transfer processes, and the bulky tert-butyl groups can influence the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes or receptors, modulating their activity through steric and electronic effects.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylaniline: The parent compound without the azo linkage.
2,5-Di-tert-butylaniline: A positional isomer with different substitution patterns on the aromatic ring.
4-tert-Butylaniline: A simpler analogue with only one tert-butyl group.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is unique due to its azo linkage, which imparts distinct electronic and steric properties compared to its analogues. The presence of two bulky tert-butyl groups on each aromatic ring further enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
55446-40-7 |
|---|---|
分子式 |
C28H44N4 |
分子量 |
436.7 g/mol |
IUPAC名 |
2-[(2-amino-4,6-ditert-butylphenyl)diazenyl]-3,5-ditert-butylaniline |
InChI |
InChI=1S/C28H44N4/c1-25(2,3)17-13-19(27(7,8)9)23(21(29)15-17)31-32-24-20(28(10,11)12)14-18(16-22(24)30)26(4,5)6/h13-16H,29-30H2,1-12H3 |
InChIキー |
FXWBNXCCYWDCAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)N=NC2=C(C=C(C=C2N)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
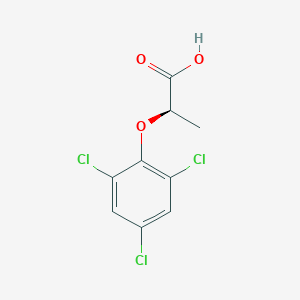
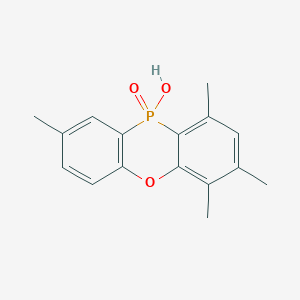
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
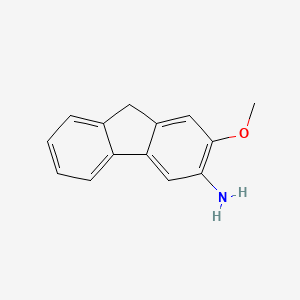
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

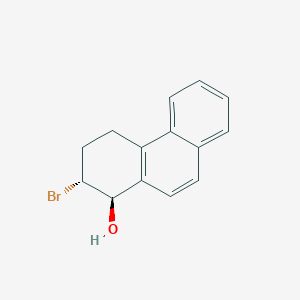
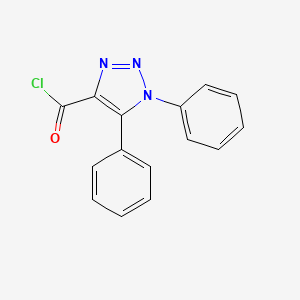
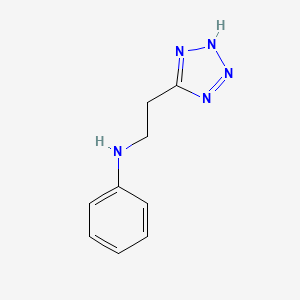
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
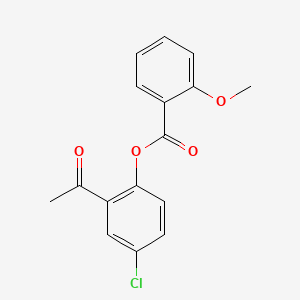
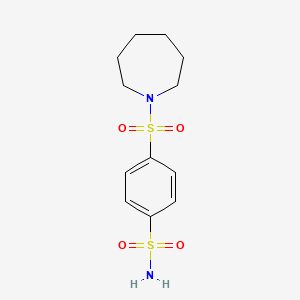
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
